![molecular formula C15H16N2O4 B4722726 methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4722726.png)
methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Overview
Description
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate, also known as MXB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and molecular pathways. methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate can induce apoptosis, or programmed cell death, in cancer cells. methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In vivo studies have shown that methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has several advantages for lab experiments, including its high purity, solubility in organic solvents, and stability under various conditions. However, methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate also has some limitations, including its low water solubility and potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate. One potential direction is the exploration of methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate as a lead compound for the development of novel drugs targeting specific molecular pathways. Another direction is the investigation of methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate as a building block for the synthesis of functionalized polymers and materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate and its potential applications in various fields.
Conclusion
In conclusion, methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate can be synthesized through a multistep process, and has been studied for its potential applications in medicinal chemistry, drug discovery, and materials science. The mechanism of action of methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and molecular pathways. methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate, including its potential as a lead compound for drug discovery and as a building block for the synthesis of functionalized polymers and materials.
Scientific Research Applications
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has been shown to possess antitumor, anti-inflammatory, and analgesic properties. In drug discovery, methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has been used as a lead compound for the development of novel drugs targeting specific molecular pathways. In materials science, methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has been utilized as a building block for the synthesis of functionalized polymers and materials with unique properties.
properties
IUPAC Name |
methyl 2-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-11-13(9(2)21-17-11)14(18)16-12-8-6-5-7-10(12)15(19)20-3/h5-8H,4H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUERPZLYZFLMHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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